Etiocholanedione
Overview
Description
Mechanism of Action
Target of Action
Etiocholanedione, also known as 5β-androstanedione or as etiocholane-3,17-dione, is a naturally occurring etiocholane (5β-androstane) steroid . It primarily targets the following proteins :
These proteins are part of the immune system and play a crucial role in the body’s defense against pathogens .
Mode of Action
It is known to interact with its targets, potentially influencing the immune response
Biochemical Pathways
This compound is an endogenous metabolite of androgens like testosterone, dihydrotestosterone, dehydroepiandrosterone (DHEA), and androstenedione . It is involved in the Androstenedione Metabolism pathway
Result of Action
This compound has been found to possess potent hematopoietic effects in a variety of models . In addition, it has been found to promote weight loss in animals and in a double-blind, placebo-controlled clinical study in humans conducted in 1993 . These effects are said to be similar to those of DHEA .
Biochemical Analysis
Biochemical Properties
Etiocholanedione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of androgens and can influence the activity of enzymes such as 17β-hydroxysteroid dehydrogenase and 5β-reductase . These interactions are crucial for the conversion of androgens into their respective metabolites. This compound has also been found to possess potent haematopoietic effects, promoting the formation of blood cells .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to promote weight loss in animal models and in clinical studies . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in lipid metabolism, leading to changes in fat storage and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to certain receptors and enzymes, influencing their activity. For instance, this compound can inhibit the activity of 5β-reductase, an enzyme involved in steroid metabolism . This inhibition can lead to changes in the levels of various steroid hormones, affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its biological activity over extended periods, although its effects may diminish with time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can promote beneficial effects such as weight loss and improved metabolic function . At high doses, this compound may exhibit toxic or adverse effects, including disruptions in hormone balance and potential liver toxicity . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to androgen metabolism. It is a metabolite of testosterone and other androgens, and its formation involves the action of enzymes such as 5β-reductase and 17β-hydroxysteroid dehydrogenase . These pathways are crucial for the regulation of steroid hormone levels and their biological effects. This compound can also influence metabolic flux and metabolite levels, affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in target tissues . The compound’s distribution is influenced by factors such as its lipophilicity and the presence of transport proteins that recognize and bind to it .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the cytoplasm, nucleus, and other cellular compartments, where it exerts its biological effects . The compound’s activity and function can be influenced by its localization, as different cellular environments provide distinct contexts for its interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Etiocholanedione can be synthesized through various chemical routes. One common method involves the oxidation of 5β-androstanediol using oxidizing agents such as chromium trioxide or pyridinium chlorochromate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, this compound is often produced through the microbial transformation of plant sterols. Microorganisms such as Mycobacterium species are used to convert sterols into androstadienedione, which is then chemically converted to this compound through a series of oxidation and reduction steps .
Chemical Reactions Analysis
Types of Reactions
Etiocholanedione undergoes various chemical reactions, including:
Oxidation: Conversion to etiocholanolone using oxidizing agents.
Reduction: Reduction to 5β-androstanediol using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions to introduce halogen atoms at specific positions on the steroid nucleus.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Bromine, chlorine.
Major Products
Oxidation: Etiocholanolone.
Reduction: 5β-androstanediol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Etiocholanedione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroid derivatives.
Biology: Studied for its role in the metabolism of androgens and its effects on cellular processes.
Comparison with Similar Compounds
Etiocholanedione is similar to other androstane steroids, such as:
Androstanedione (5α-androstanedione): The C5 epimer of this compound, known for its androgenic activity.
Dehydroepiandrosterone (DHEA): A precursor to androgens and estrogens, with similar biological effects but different metabolic pathways.
Testosterone: A primary androgen with potent anabolic and androgenic effects.
Uniqueness
This compound is unique in its lack of androgenic activity compared to other 5β-reduced steroids. It also possesses distinct biological activities, such as promoting weight loss and haematopoietic effects, which are not commonly observed in other similar compounds .
Properties
IUPAC Name |
(5R,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12-,14+,15+,16+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJWOBJTTGJROA-QJISAEMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153778 | |
Record name | Etiocholanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Etiocholanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003769 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1229-12-5 | |
Record name | (5β)-Androstane-3,17-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1229-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etiocholanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etiocholanedione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07375 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etiocholanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETIOCHOLANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/213MVW2TZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Etiocholanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003769 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Etiocholanedione metabolized in the human body?
A2: Research suggests that this compound is a metabolite of 17α-Hydroxyprogesterone. A study involving the administration of 17α-Hydroxyprogesterone to human subjects identified several urinary metabolites, including this compound, after enzymatic hydrolysis []. This suggests that the metabolism of 17α-Hydroxyprogesterone, and by extension this compound, involves reduction of the Δ4-3-keto group, followed by reduction of the C20-ketone group, and finally, cleavage of the side-chain [].
Q2: Does this compound interact with neurotransmitter receptors?
A3: Yes, recent research demonstrates that this compound, alongside other androstane and androstene neurosteroids, can modulate the activity of glycine receptors []. Specifically, this compound was shown to inhibit glycine-induced chloride currents in isolated pyramidal neurons of the rat hippocampus, suggesting a potential role in modulating inhibitory neurotransmission []. Further research is needed to fully elucidate the implications of this interaction.
Q3: Can this compound be used to study microglial activity in vivo?
A4: Yes, research indicates that this compound, when combined with low-dose minocycline, can inhibit microglial proliferation in the experimental autoimmune encephalomyelitis (EAE) mouse model []. This finding suggests that this compound could potentially be used as a tool to study the role of microglia in neuroinflammatory processes.
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